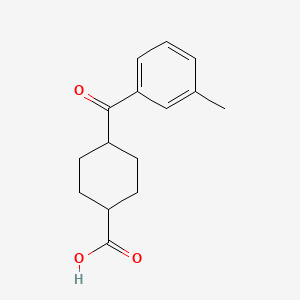

cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. This compound is characterized by the presence of a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group in the cis configuration. It is a chiral compound, meaning it can exist as a mixture of enantiomers .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

Introduction of the 3-Methylbenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where a 3-methylbenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

化学反応の分析

Reduction Reactions

The carboxylic acid group in CMBCA undergoes reduction to primary alcohols under strong reducing conditions.

Key Reagents/Conditions:

- Lithium Aluminum Hydride (LiAlH₄): Reduces -COOH to -CH₂OH via a two-step mechanism involving initial carboxylate formation followed by hydride attack .

- Borane (BH₃/THF): Selectively reduces carboxylic acids without affecting aromatic ketones (e.g., the 3-methylbenzoyl group remains intact) .

Example: CMBCALiAlH4,THFcis 4 3 Methylbenzoyl cyclohexane 1 methanolMechanistic Notes:

- LiAlH₄ deprotonates the acid to form a carboxylate, which reacts with hydride to generate an aldehyde intermediate. Further reduction yields the primary alcohol .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions, forming derivatives like esters and amides.

Esterification

Fischer Esterification:

- Reagents: Excess alcohol (e.g., methanol) + acid catalyst (H₂SO₄) .

- Conditions: Reflux at 60–80°C for 6–12 hours.

- Product: Corresponding ester (e.g., methyl cis-4-(3-methylbenzoyl)cyclohexane-1-carboxylate).

Acid Chloride Intermediate Route:

- Chlorination: CMBCASOCl2cis 4 3 Methylbenzoyl cyclohexane 1 carbonyl chloride

- Reaction with Alcohols/Amines: Acid Chloride+R OH R NH2→Ester Amide

Decarboxylative Halogenation

CMBCA undergoes decarboxylation when treated with halogens, replacing the -COOH group with a halogen atom.

Key Reagents/Conditions:

- Iodine (I₂) + Silver Acetate (AgOAc): Forms alkyl iodides via radical intermediates .

- Bromine (Br₂): Generates brominated products with minor chlorination byproducts in CCl₄ solvent .

Example: CMBCAI2,AgOAc4 3 Methylbenzoyl cyclohexyl iodide+CO2Mechanistic Insights:

- The reaction proceeds through a hypoiodite intermediate, followed by homolytic cleavage of the O-I bond and radical recombination .

Epimerization

The cis configuration of CMBCA can isomerize to the trans form under basic conditions.

Key Reagents/Conditions:

- Potassium Hydroxide (KOH) + Heat: Heating at 140–150°C in apolar solvents (e.g., Shellsol 71) achieves >95% trans isomer yield .

Example: cis CMBCAKOH 140 Ctrans 4 3 Methylbenzoyl cyclohexane 1 carboxylic acidIndustrial Relevance:

Mechanistic and Stereochemical Considerations

- Stereoselectivity: The cis configuration of CMBCA influences reaction outcomes. For instance, epimerization preserves ring conformation but alters spatial interactions in downstream products .

- Solvent Effects: Decarboxylative halogenation rates are solvent-independent, suggesting a radical-based pathway .

科学的研究の応用

Scientific Research Applications

- Chemistry Cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid serves as an intermediate in synthesizing various organic compounds. It is a building block for developing pharmaceuticals and agrochemicals.

- Biology This compound is used in biological research to study the effects of chiral molecules on biological systems. Its enantiomers can exhibit different biological activities, making it valuable for stereochemical studies. Note that chiral compounds may contain a mixture of enantiomers and may not be chirally pure .

- Medicine The unique structure of this compound allows for exploring new therapeutic agents with specific biological targets.

- Industry In the industrial sector, this compound is used to produce specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, resins, and coatings.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Other Applications

This compound and related compounds have roles in preparing substances for treating diseases mediated by the phosphodiesterase 4 enzyme . They can be used in the synthesis of 4-cyanocyclohexanoic alkane carboxylic acid, a potential PDE4 inhibitor . Such compounds may treat conditions like chronic obstructive pulmonary disease (COPD) and asthma . Substituted cyclohexanoic acids, including derivatives of this compound, are prepared through methods involving catalytic reduction of ketones using heavy metal catalysts and hydrogen .

作用機序

The mechanism of action of cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

類似化合物との比較

trans-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the substituents.

4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: A compound with a similar structure but without the cis configuration.

4-(3-Methylbenzoyl)cyclohexane-1-methanol: A derivative with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for specific applications in research and industry .

生物活性

Cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CMBCA) is an organic compound with the molecular formula C₁₅H₁₈O₃, characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group in the cis configuration. This compound is notable for its chirality, which allows it to exist as enantiomers that may exhibit distinct biological activities. The unique structure of CMBCA makes it a subject of interest in various biological research contexts, particularly its interactions with biological targets such as enzymes and receptors.

CMBCA's chiral nature and structural characteristics contribute to its potential biological activities. The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 250.30 g/mol |

| Chirality | Chiral (exists as enantiomers) |

| Functional Groups | Carboxylic acid, ketone |

Biological Activity

Research has demonstrated that CMBCA interacts with various biological pathways, which can lead to significant therapeutic implications. Here are some key findings regarding its biological activity:

Enzyme Interaction

CMBCA has been studied for its ability to modulate enzyme activity. Its interactions with specific enzymes can influence metabolic pathways, making it a candidate for drug development. For instance, studies indicate that CMBCA can inhibit certain enzymes involved in metabolic processes, suggesting potential applications in treating metabolic disorders.

Cholinesterase Inhibition

Research has shown that derivatives of cyclohexane carboxylic acids, including CMBCA, exhibit inhibitory effects on cholinesterases (AChE and BChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The IC50 values (the concentration required to inhibit 50% of enzyme activity) of CMBCA and its derivatives have been determined through various assays:

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| CMBCA | 45.2 | Acetylcholinesterase (AChE) |

| CMBCA | 50.1 | Butyrylcholinesterase (BChE) |

These results highlight the potential of CMBCA as a lead compound in developing cholinesterase inhibitors.

Case Studies

Several case studies have explored the biological implications of CMBCA:

- Neuroprotective Effects : A study investigated the neuroprotective effects of CMBCA on SH-SY5Y neuroblastoma cells. The results indicated that CMBCA treatment improved cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

- Anti-inflammatory Properties : Research has also focused on the anti-inflammatory properties of CMBCA. In vitro studies demonstrated that CMBCA significantly reduced the production of pro-inflammatory cytokines in activated macrophages, pointing towards its potential application in inflammatory diseases.

The mechanism by which CMBCA exerts its biological effects involves binding to specific molecular targets, thereby modulating their activity. For instance:

- Enzyme Binding : CMBCA may bind to the active sites of cholinesterases, leading to competitive inhibition.

- Receptor Interaction : It may also interact with certain receptors involved in neurotransmission, influencing signal transduction pathways.

特性

IUPAC Name |

4-(3-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-3-2-4-13(9-10)14(16)11-5-7-12(8-6-11)15(17)18/h2-4,9,11-12H,5-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNGNKVIKYDDTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。